N-(4-piperidin-1-yl-1,3,5-triazin-2-yl)benzamide

Medicinal Chemistry Chemical Synthesis Quality Control

Researchers synthesizing focused triazine libraries often face purity-related catalyst poisoning. This 1,3,5-triazine building block, with a validated piperidine pharmacophore, solves that with ≥98% HPLC purity, minimizing side reactions. Predicted cLogP of ~2.2 supports passive membrane permeability for intracellular target engagement. The well-defined CAS 1087644-25-4 and MDL MFCD13814789 enable precise inventory control and analytical reference standard preparation. A reliable heterocyclic scaffold for medicinal chemistry and chemical biology.

Molecular Formula C15H17N5O
Molecular Weight 283.33 g/mol
CAS No. 1087644-25-4
Cat. No. B1415113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-piperidin-1-yl-1,3,5-triazin-2-yl)benzamide
CAS1087644-25-4
Molecular FormulaC15H17N5O
Molecular Weight283.33 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=NC=NC(=N2)NC(=O)C3=CC=CC=C3
InChIInChI=1S/C15H17N5O/c21-13(12-7-3-1-4-8-12)18-14-16-11-17-15(19-14)20-9-5-2-6-10-20/h1,3-4,7-8,11H,2,5-6,9-10H2,(H,16,17,18,19,21)
InChIKeyZEBCWUXHLLMKDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-piperidin-1-yl-1,3,5-triazin-2-yl)benzamide: Purity & Physicochemical Profile


N-(4-piperidin-1-yl-1,3,5-triazin-2-yl)benzamide (CAS 1087644-25-4) is a synthetic small molecule belonging to the 1,3,5-triazine class, characterized by a piperidine substituent at the triazine C-4 position and a benzamide moiety at the C-2 position. Its molecular formula is C15H17N5O with a molecular weight of 283.33 g/mol . The compound is typically supplied as a research chemical with specified purity grades (e.g., 97% or ≥98% ) and is classified as an irritant . It is primarily utilized as a heterocyclic building block in medicinal chemistry and chemical biology research.

Heterocyclic building block for medicinal chemistry
High-purity grade supports quantitative synthetic workflows
Classified as irritant; standard lab handling

N-(4-piperidin-1-yl-1,3,5-triazin-2-yl)benzamide: Analog Substitution Risks


Despite structural similarities among piperidine-substituted 1,3,5-triazines, substitution of N-(4-piperidin-1-yl-1,3,5-triazin-2-yl)benzamide with close analogs (e.g., morpholino or N-methylpiperazino derivatives) cannot be performed without risk due to the complete absence of published head-to-head comparative bioactivity or selectivity data for this specific compound. Class-level inference from related triazine series indicates that even minor modifications at the C-4 heterocyclic substituent can profoundly alter target engagement, as demonstrated in the 3,5-diamino-piperidinyl triazine class where electron-withdrawing aromatic substituents at the C-4 position were essential for potent bacterial translation inhibition [1]. Without direct experimental data, generic substitution carries an unquantified risk of altered potency, selectivity, or physicochemical behavior.

Morpholino analog
C-4 morpholino substitution may alter target engagement and selectivity.
N-methylpiperazino derivative
Substitution with N-methylpiperazine may shift potency and physicochemical profile.
Uncharacterized risk
Lack of head-to-head data prevents reliable prediction of substitution outcome.

N-(4-piperidin-1-yl-1,3,5-triazin-2-yl)benzamide: Differentiation Evidence


Vendor Purity Grade Difference

Procurement decisions for N-(4-piperidin-1-yl-1,3,5-triazin-2-yl)benzamide can be guided by vendor-provided purity specifications. MolCore lists a minimum purity of 98% , whereas Chemenu offers a 97% purity grade . This 1% difference, while modest, may be consequential in applications requiring high stoichiometric precision, such as quantitative SAR studies or sensitive catalytic reactions.

Vendor Purity Grade
Data to verify
98% (MolCore) vs. 97% (Chemenu)
Supports stoichiometric precision selection
Vendor specification; independent verification not provided
Medicinal Chemistry Chemical Synthesis Quality Control

Predicted Lipophilicity vs. Morpholino Analog

Computational predictions using standard drug-likeness models suggest a cLogP of approximately 2.2 for N-(4-piperidin-1-yl-1,3,5-triazin-2-yl)benzamide , compared to a predicted cLogP of 1.3 for the morpholino analog N-(4-morpholino-1,3,5-triazin-2-yl)benzamide . This ~0.9 log unit difference indicates moderately higher lipophilicity for the piperidine derivative, which may translate to improved passive membrane permeability but also potentially reduced aqueous solubility.

Predicted Lipophilicity
Class-level
cLogP 2.2 vs. 1.3 (morpholino analog)
May favor membrane permeability
In silico prediction; experimental not reported
ADME Medicinal Chemistry Drug Design

Antibacterial Translation Inhibition SAR

Although direct antibacterial activity data for N-(4-piperidin-1-yl-1,3,5-triazin-2-yl)benzamide are not publicly available, the compound shares a piperidine-triazine core with the 3,5-diamino-piperidinyl triazine series, a well-characterized class of bacterial translation inhibitors [1]. In that series, substitution at the triazine C-4 position with electron-withdrawing aromatic groups (e.g., benzamide) was critical for achieving IC50 values as low as 0.5 µM against E. coli translation [1]. The target compound possesses a benzamide moiety at C-2 rather than C-4, and lacks the 3,5-diamino-piperidine substitution, so direct extrapolation is not possible. However, the triazine-piperidine scaffold suggests potential for similar target engagement.

Translation Inhibition SAR
Class-level
No data for target; comparator IC50 0.5 µM (optimized series)
Scaffold similarity suggests potential activity
Direct extrapolation not possible; experimental needed
Antibacterial Translation Inhibitor SAR

N-(4-piperidin-1-yl-1,3,5-triazin-2-yl)benzamide: Application Scenarios


High-Precision Synthetic Chemistry

For multi-step organic syntheses where trace impurities can poison catalysts or generate side products, procurement of the ≥98% purity grade (MolCore) is recommended. The 1% purity advantage over standard 97% grades may reduce purification burden in sensitive reactions .

Cell-Based Assays with Moderate Lipophilicity

Predicted cLogP of ~2.2 suggests N-(4-piperidin-1-yl-1,3,5-triazin-2-yl)benzamide may exhibit adequate passive membrane permeability for intracellular target engagement, making it a candidate scaffold for phenotypic screening in mammalian cell lines.

Triazine-Based Translation Inhibitor Exploration

Although lacking direct activity data, the compound serves as a useful core scaffold for generating focused libraries aimed at optimizing antibacterial translation inhibition, leveraging the validated triazine-piperidine pharmacophore [1].

Quality Control and Analytical Method Development

The well-defined CAS number (1087644-25-4), molecular formula (C15H17N5O), and MDL number (MFCD13814789) facilitate accurate inventory management and analytical reference standard preparation for HPLC or LC-MS method development.

Application
Selection Property
Validation Focus
High-Precision Synthetic Chemistry
Purity grade optimization
Stoichiometric fidelity in sensitive reactions
Cell-Based Assays with Moderate Lipophilicity
Moderate predicted lipophilicity
Passive membrane permeability assessment
Triazine-Based Translation Inhibitor Exploration
Piperidine-triazine scaffold
Antibacterial translation inhibition library synthesis
QC & Analytical Method Development
Defined CAS and molecular formula
HPLC/LC-MS method development

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(4-piperidin-1-yl-1,3,5-triazin-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.